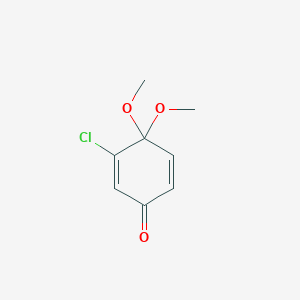
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexadienone, characterized by the presence of a chlorine atom and two methoxy groups attached to the cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethoxycyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of cyclohexadienol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-4,4-dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Another derivative with different substituents, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications, offering distinct advantages over similar compounds.
Propiedades
Número CAS |
119927-90-1 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
3-chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9ClO3/c1-11-8(12-2)4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
Clave InChI |
AUOQXEYROYHLSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC(=O)C=C1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


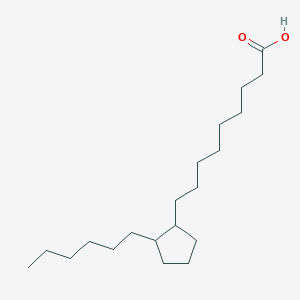
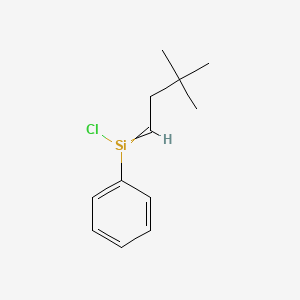

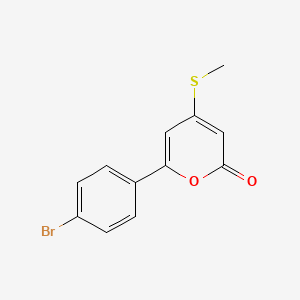


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

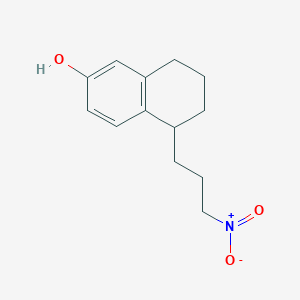
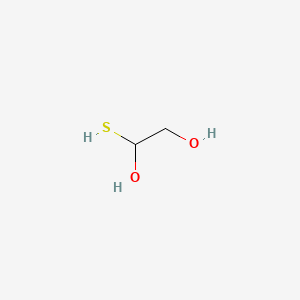
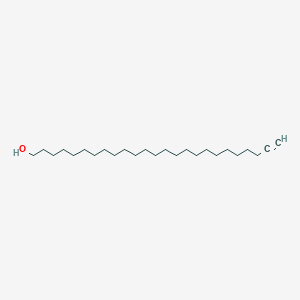

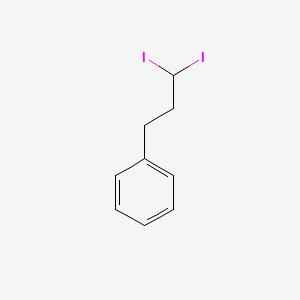
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
